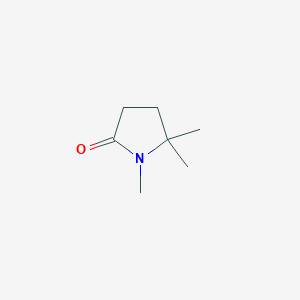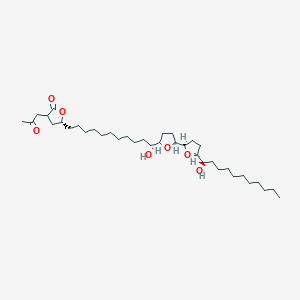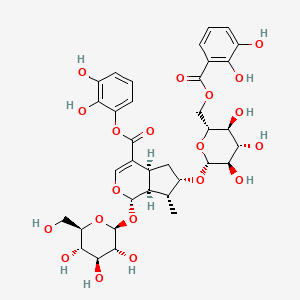
3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine
説明
3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is a complex acetamide derivative of citronellal. . It is characterized by its unique structure, which includes an oxazolidine ring substituted with an acetyl group and a dimethyl-heptenyl side chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine typically involves the reaction of citronellal with an appropriate amine under acidic conditions to form the oxazolidine ring. The acetyl group is then introduced through acetylation reactions using acetic anhydride or acetyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale high-pressure liquid chromatography to isolate the desired diastereomers. The process ensures the purity and consistency of the product, which is crucial for its application as an insect repellent .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the olefinic carbons in the dimethyl-heptenyl side chain.
Reduction: Reduction reactions can target the oxazolidine ring or the acetyl group, leading to various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the oxazolidine ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
科学的研究の応用
3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine has been extensively studied for its applications in:
Chemistry: As a model compound for studying the reactivity of oxazolidines and their derivatives.
Biology: Its insect repellent properties make it a valuable compound for studying insect behavior and developing new repellents.
Industry: Used in the formulation of insect repellents and other products requiring specific chemical properties
作用機序
The mechanism by which 3-acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine exerts its insect repellent effects involves its interaction with the olfactory receptors of insects. The compound likely disrupts the normal functioning of these receptors, leading to an avoidance behavior in insects. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with the olfactory signal transduction pathways .
類似化合物との比較
3-Acetyl-2-(4-methyl-3-pentenyl)oxazolidine: Another oxazolidine derivative with similar insect repellent properties.
2-Substituted N-acetyloxazolidines: A class of compounds with varying substituents that exhibit similar chemical reactivity and applications.
Uniqueness: 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[2-(2,6-dimethylhept-5-enyl)-1,3-oxazolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-11(2)6-5-7-12(3)10-14-15(13(4)16)8-9-17-14/h6,12,14H,5,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYXURFVIOUABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC1N(CCO1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041478 | |
| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39785-81-4, 61168-60-3 | |
| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039785814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061168603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETYL-2-(2,6-DIMETHYL-5-HEPTENYL)OXAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U954AR693V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[[4-(Ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy]benzoic acid ethyl ester](/img/structure/B1199445.png)




